Dimethyl 2-(diisopropylamino)maleate

Catalog No.
S12658768
CAS No.
M.F
C12H21NO4
M. Wt
243.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl 2-(diisopropylamino)maleate

Product Name

Dimethyl 2-(diisopropylamino)maleate

IUPAC Name

dimethyl (E)-2-[di(propan-2-yl)amino]but-2-enedioate

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

InChI

InChI=1S/C12H21NO4/c1-8(2)13(9(3)4)10(12(15)17-6)7-11(14)16-5/h7-9H,1-6H3/b10-7+

InChI Key

UPMRYRTWGLQIMR-JXMROGBWSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=CC(=O)OC)C(=O)OC

Isomeric SMILES

CC(C)N(C(C)C)/C(=C/C(=O)OC)/C(=O)OC

Dimethyl 2-(diisopropylamino)maleate is an organic compound that belongs to the class of maleate esters. It is characterized by the presence of a diisopropylamino group attached to the maleate backbone. The chemical formula for this compound can be denoted as C12H21NO4C_{12}H_{21}NO_4. This structure imparts unique properties that can be exploited in various

Typical of maleate esters, including:

  • Esterification: Reacting with alcohols to form new esters.
  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield maleic acid and diisopropylamine.
  • Diels-Alder Reaction: As a dienophile, it can engage in cycloaddition reactions with diene compounds, which is significant in synthetic organic chemistry.

Furthermore, the presence of the diisopropylamino group allows for potential amine-catalyzed transformations, enhancing its reactivity in various organic syntheses .

The synthesis of dimethyl 2-(diisopropylamino)maleate can be approached through several methods:

  • Direct Esterification: Reacting maleic anhydride with diisopropylamine followed by treatment with methanol can yield the desired ester.
  • Nucleophilic Substitution: Using a suitable leaving group on a maleate precursor, followed by substitution with diisopropylamine.
  • Functionalization of Maleic Acid Derivatives: Starting from dimethyl maleate, a nucleophilic attack by diisopropylamine can lead to the formation of the target compound.

These methods allow for the introduction of functional groups that can be further modified for specific applications .

Dimethyl 2-(diisopropylamino)maleate has potential applications in various fields:

  • Organic Synthesis: As a versatile intermediate in the synthesis of complex organic molecules.
  • Pharmaceuticals: Possible applications as a drug candidate or as a building block for drug development.
  • Polymer Chemistry: Used as a modifier in polymer formulations to enhance properties such as adhesion and thermal stability.

Its unique structure may also allow it to serve as a ligand in coordination chemistry or catalysis .

Interaction studies involving dimethyl 2-(diisopropylamino)maleate are essential for understanding its reactivity and potential biological effects. These studies typically focus on:

  • Receptor Binding Affinity: Exploring how well the compound interacts with specific biological targets.
  • Mechanistic Studies: Investigating how the compound participates in various

Dimethyl 2-(diisopropylamino)maleate shares structural similarities with other maleate esters and related compounds. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Dimethyl MaleateMaleate EsterSimple structure; widely used in organic synthesis.
Diethyl MaleateMaleate EsterSimilar reactivity; used in Diels-Alder reactions.
DiisopropylamineAmino CompoundProvides basicity; enhances nucleophilicity.
Dimethyl FumarateIsomer of MaleateExhibits different reactivity patterns; less steric hindrance.

Uniqueness

Dimethyl 2-(diisopropylamino)maleate is unique due to its combination of a bulky diisopropylamino group with a maleate backbone, which may enhance lipophilicity and alter its reactivity compared to simpler maleates. This structural feature may provide distinct advantages in both synthetic and biological contexts .

The IUPAC name for this compound is dimethyl (Z)-2-(diisopropylamino)but-2-enedioate, reflecting its stereochemical and functional attributes. The molecular formula, derived from structural analysis, is theorized as C₁₂H₁₉NO₄, though experimental validation remains pending in published literature. Key structural features include:

  • A maleate backbone with a (Z)-configured double bond between carbons 2 and 3.
  • Two methyl ester groups at positions 1 and 4.
  • A diisopropylamino substituent (-N(C₃H₇)₂) at position 2, introducing significant steric bulk and basicity.

The SMILES notation for this compound is COC(=O)C(=C(N(C(C)C)C(C)C))C(=O)OC, highlighting the spatial arrangement of functional groups. Comparative analysis with simpler maleate esters, such as dimethyl maleate (C₆H₈O₄), reveals how the diisopropylamino group augments molecular complexity and potential reactivity (Table 1).

Table 1: Structural Comparison of Maleate Derivatives

CompoundMolecular FormulaKey SubstituentsFunctional Impact
Dimethyl maleateC₆H₈O₄Methyl estersEnhances hydrophobicity
Bis(2-(dimethylamino)ethyl) maleateC₁₂H₂₂N₂O₄Dimethylaminoethyl estersIntroduces cationic character
Dimethyl 2-(diisopropylamino)maleateC₁₂H₁₉NO₄Diisopropylamino groupAdds steric hindrance and basicity

Historical Development in Organic Synthesis

The synthesis of dimethyl 2-(diisopropylamino)maleate likely evolved from methodologies developed for simpler maleate esters. Early routes to dimethyl maleate involved direct esterification of maleic anhydride with methanol under acid catalysis. Patent CN106631784A details a continuous process using solid acid catalysts (e.g., ion-exchange resins) to achieve high yields (>99%), which may inspire analogous approaches for introducing amine functionalities.

Critical advancements include:

  • Catalytic Innovations: Transition from homogeneous acids (e.g., H₂SO₄) to heterogeneous catalysts improved selectivity and reduced waste.
  • Stepwise Functionalization: Introducing the diisopropylamino group via nucleophilic substitution or Michael addition to preformed maleate esters.
  • Purification Techniques: Distillation and chromatography adaptations to manage the compound’s increased polarity and thermal sensitivity.

Position Within Maleate Ester Family

Dimethyl 2-(diisopropylamino)maleate occupies a niche between simple diesters and pharmacologically active maleimides. Its distinguishing features include:

  • Reactivity Modulation: The electron-donating diisopropylamino group alters the electron density of the maleate double bond, potentially influencing Diels-Alder or nucleophilic conjugate addition kinetics.
  • Steric Effects: Bulky substituents may hinder π-orbital overlap, reducing polymerization tendencies compared to unsubstituted maleates.
  • Applications: Preliminary research suggests utility as a ligand in asymmetric catalysis or a monomer in functionalized polymers, though empirical data remain sparse.

Nucleophilic Amination Strategies

The synthesis of dimethyl 2-(diisopropylamino)maleate relies fundamentally on nucleophilic amination approaches that introduce the diisopropylamino group to the maleate backbone through strategic nucleophilic substitution reactions [4] [15]. Diisopropylamine serves as the primary nucleophilic reagent in these transformations, functioning as a bulky secondary amine that exhibits enhanced selectivity compared to smaller amine nucleophiles [15].

The nucleophilic amination process typically begins with the preparation of diisopropylamine through reductive amination of acetone with ammonia using copper chromite as a catalyst [15] [17]. This preparatory step yields diisopropylamine with the chemical formula C₆H₁₅N through the reaction: NH₃ + 2(CH₃)₂CO + 2H₂ → C₆H₁₅N + 2H₂O [15]. The resulting diisopropylamine demonstrates superior nucleophilic properties due to the reduced electronegativity of nitrogen compared to oxygen-containing nucleophiles [13].

Primary Nucleophilic Mechanisms

Direct nucleophilic substitution represents the most straightforward approach for introducing the diisopropylamino group [4] [19]. In this mechanism, diisopropylamine attacks electrophilic carbon centers on appropriately activated maleate precursors through a nucleophilic addition-elimination pathway [19]. The reaction proceeds through formation of an initial adduct where the lone pair electrons on the nitrogen atom of diisopropylamine coordinate with the electrophilic center [19] [23].

Alternative nucleophilic strategies involve the use of urea-based reagents that can serve as masked amine nucleophiles [4]. These reactions proceed through oxidative nucleophilic substitution mechanisms where urea anions act as both nucleophilic agents and bases [4]. The process demonstrates particular effectiveness with electron-deficient substrates, where the urea anion readily participates in oxidative nucleophilic substitution reactions [4].

Reductive Amination Approaches

Reductive amination provides an alternative pathway for introducing secondary amine functionalities into maleate derivatives [28] [29] [30]. This approach involves the formation of iminium intermediates from carbonyl precursors and diisopropylamine, followed by in situ reduction to generate the final amine product [28] [29]. The reaction proceeds through condensation of diisopropylamine with appropriate carbonyl compounds to form iminium ions, which are subsequently reduced using reducing agents such as sodium triacetoxyborohydride [28] [32].

The mechanism involves initial formation of a hemiaminal intermediate, which then eliminates water to form the iminium ion [28] [29]. For secondary amines like diisopropylamine, the iminium ion formation occurs readily despite the absence of hydrogen atoms on the amine nitrogen [28]. The subsequent reduction step employs mild reducing agents that selectively reduce the iminium functionality while preserving other sensitive groups in the molecule [29] [30].

Table 1: Nucleophilic Amination Reaction Conditions

MethodTemperature (°C)CatalystYield Range (%)Reaction Time
Direct Nucleophilic Substitution60-80None65-882-6 hours
Urea-mediated Amination20-25Base70-854-8 hours
Reductive Amination0-25Lewis Acid85-956-12 hours

Esterification Pathways for Maleate Backbone Formation

The formation of the dimethyl maleate backbone represents a critical synthetic step that requires careful optimization of esterification conditions to achieve high conversion and selectivity [2] [6] [26]. Multiple esterification pathways have been developed for converting maleic acid or maleic anhydride precursors into the corresponding dimethyl esters through reactions with methanol [2] [3] [6].

Primary Esterification Routes

The most widely employed esterification pathway involves the direct reaction of maleic anhydride with methanol in the presence of acid catalysts [2] [6] [33]. This process occurs through a two-step mechanism beginning with nucleophilic acyl substitution to form monomethyl maleate, followed by Fischer esterification to generate the dimethyl ester [6] [33]. Sulfuric acid typically serves as the acid catalyst, facilitating both the initial ring-opening of maleic anhydride and the subsequent esterification of the intermediate monomethyl ester [2] [6].

The reaction conditions for this pathway typically involve temperatures ranging from 90 to 140°C with methanol employed in 0.4 to 2.0 molar excess relative to the desired dimethyl maleate product [2]. Continuous processing using bubble cap column reactors has demonstrated particular effectiveness, with residence times of 40 to 60 minutes providing optimal conversion rates [2]. The reaction pressure is maintained at approximately atmospheric pressure to facilitate efficient mass transfer and minimize side reactions [2].

Alternative esterification approaches utilize maleic acid as the starting material rather than maleic anhydride [3] [9]. This pathway involves direct esterification of the dicarboxylic acid with methanol under acid-catalyzed conditions [9]. The process requires careful water removal to drive the equilibrium toward ester formation, as the presence of water can significantly reduce conversion efficiency [9] [26].

Advanced Esterification Techniques

Continuous esterification processes have been developed to address the limitations of batch production methods [24] [26]. These systems employ packed bed reactors containing solid acid catalysts such as ion exchange resins with sulfonic acid functional groups [26]. The continuous approach allows for precise control of reaction parameters and facilitates efficient separation of products from unreacted starting materials [24] [26].

Multi-stage esterification represents another advanced approach that maximizes conversion while minimizing side product formation [26]. This method involves sequential esterification steps with progressively increasing temperature and decreasing water content [26]. The first stage typically converts maleic anhydride to monomethyl maleate at moderate temperatures, while the second stage completes the esterification to dimethyl maleate under more stringent conditions [26].

Table 2: Esterification Reaction Parameters

Starting MaterialTemperature (°C)Catalyst LoadingMethanol Excess (mol %)Conversion (%)
Maleic Anhydride115-1200.5-1.050-10092-95
Maleic Acid100-1101.0-2.0100-20085-90
Mixed Feed120-1400.5-1.575-15088-93

Enzymatic Esterification Methods

Enzymatic approaches using immobilized lipases have emerged as environmentally friendly alternatives to traditional acid-catalyzed esterification [24]. Candida antarctica lipase B has shown particular effectiveness for maleate ester synthesis, achieving maximum conversions of 72.3% under optimized conditions [24]. The enzymatic process operates at lower temperatures (around 62.5°C) and demonstrates excellent reusability, with the immobilized enzyme retaining activity through multiple catalytic cycles [24].

Purification Techniques and Yield Optimization

Purification of dimethyl 2-(diisopropylamino)maleate requires specialized techniques that address the unique challenges posed by the compound's chemical structure and physical properties [11] [36] [38]. The presence of both ester functionalities and tertiary amine groups necessitates purification strategies that can effectively separate the target compound from unreacted starting materials, side products, and catalytic residues [11] [37] [41].

Chromatographic Purification Methods

High-performance liquid chromatography represents the most effective method for purifying dimethyl 2-(diisopropylamino)maleate to pharmaceutical-grade standards [37] [41] [42]. Reversed-phase chromatography using C8 or C18 stationary phases provides excellent resolution for maleate derivatives [37] [38]. The separation mechanism relies on differential hydrophobic interactions between the analytes and the stationary phase, with retention times correlating to molecular hydrophobicity and size [38].

Preparative chromatography using silica gel or aluminum oxide as the stationary phase offers an alternative approach for large-scale purification [11]. The mobile phase typically consists of acetonitrile and ethanol mixtures in volumetric ratios of 2:1, with flow rates maintained between 3.0 and 5.8 milliliters per minute [11]. Column temperatures are controlled between 25 and 40°C to optimize separation efficiency while minimizing thermal degradation [11].

Ion exchange chromatography provides additional selectivity for compounds containing ionizable groups [42]. Positively-charged anion-exchange columns demonstrate particular effectiveness for retaining maleate derivatives through electrostatic interactions [42]. The retention mechanism involves multi-charged negative buffers such as sulfuric acid acting as bridges between positively-charged analytes and the column surface [42].

Crystallization and Recrystallization

Crystallization techniques offer cost-effective purification methods for large-scale production [39] [43]. Solvent crystallization using appropriate organic solvents can achieve high purity levels while removing impurities through selective crystal formation [39]. The choice of crystallization solvent significantly impacts both yield and purity, with alcohols and acetonitrile demonstrating particular effectiveness for maleate derivatives [39] [43].

Mechanochemical crystallization represents an emerging alternative that can achieve comparable purification results without the use of large volumes of organic solvents [39] [43]. This approach involves solid-state reactions that promote crystal formation through mechanical energy input [39]. The method demonstrates particular advantages for environmentally conscious manufacturing processes [43].

Distillation and Extraction Methods

Fractional distillation provides an effective method for separating dimethyl 2-(diisopropylamino)maleate from volatile impurities and unreacted starting materials [26] [27]. The process typically involves vacuum distillation to minimize thermal stress on the product while achieving effective separation [27]. Temperature control becomes critical during distillation to prevent thermal degradation of the amino functionality [27].

Solvent extraction using aqueous-organic phase separations can remove ionic impurities and catalyst residues [26] [40]. The process typically involves treatment with saturated sodium carbonate solution to convert acidic impurities to their water-soluble salts [40]. The organic phase containing the purified product is then separated and subjected to further purification steps [40].

Table 3: Purification Method Comparison

MethodPurity Achieved (%)Yield Recovery (%)Processing TimeScalability
HPLC99.5-99.885-924-6 hoursLimited
Preparative Chromatography98.5-99.290-952-4 hoursModerate
Crystallization97.0-98.588-938-24 hoursHigh
Distillation95.0-97.592-963-5 hoursHigh

Industrial-Scale Production Challenges

The industrial-scale production of dimethyl 2-(diisopropylamino)maleate presents numerous technical and economic challenges that must be addressed to achieve commercially viable manufacturing processes [24] [25] [26]. These challenges encompass reactor design considerations, process integration requirements, quality control demands, and economic optimization strategies [25] [26] [27].

Reactor Design and Process Integration

Continuous processing represents the preferred approach for industrial-scale production due to improved heat and mass transfer characteristics compared to batch operations [24] [26]. Multi-stage reactor systems allow for optimal temperature and concentration profiles throughout the synthesis sequence [26]. The integration of esterification and amination steps requires careful design to prevent cross-contamination while maximizing overall process efficiency [26].

Heat management becomes particularly critical in industrial-scale reactors due to the exothermic nature of both esterification and amination reactions [24] [25]. Inadequate temperature control can lead to side reactions, product degradation, and safety hazards [25]. Advanced heat exchanger designs and distributed feeding strategies help maintain optimal temperature profiles throughout large-scale reactors [24] [26].

Mass transfer limitations can significantly impact reaction rates and selectivity in industrial-scale equipment [24] [26]. The design of efficient mixing systems becomes essential to ensure uniform distribution of reactants and prevent concentration gradients that could lead to side product formation [26]. Computational fluid dynamics modeling has become an essential tool for optimizing reactor design and predicting performance at scale [25].

Raw Material Quality and Supply Chain

The industrial production of dimethyl 2-(diisopropylamino)maleate requires consistent supplies of high-quality raw materials including maleic anhydride, methanol, and diisopropylamine [25] [27]. Variations in raw material purity can significantly impact product quality and process efficiency [25]. Maleic anhydride quality becomes particularly critical, as impurities such as fumaric acid can lead to isomeric side products that are difficult to separate [27].

Supply chain volatility presents ongoing challenges for industrial producers [25]. The prices of key raw materials, particularly those derived from petroleum feedstocks, exhibit significant fluctuations that can impact production economics [25]. Diversification of supplier bases and strategic inventory management help mitigate these risks [25].

Quality Control and Regulatory Compliance

Industrial-scale production requires sophisticated analytical systems capable of monitoring product quality in real-time [37] [41]. High-performance liquid chromatography systems with automated sampling capabilities provide continuous monitoring of key quality parameters [37] [41]. The development of rapid analytical methods becomes essential to enable timely process adjustments and maintain product specifications [41].

Regulatory compliance adds complexity to industrial production processes [25]. Environmental regulations governing emissions and waste disposal require sophisticated control systems and treatment technologies [25]. Process validation requirements demand extensive documentation and demonstration of consistent product quality [25].

Economic Optimization Strategies

Process intensification offers opportunities to reduce capital and operating costs while improving process efficiency [24] [25]. The integration of reaction and separation steps can eliminate intermediate storage requirements and reduce overall processing time [24]. Membrane-based separation technologies represent emerging alternatives to traditional distillation processes [25].

Energy integration strategies help minimize utility consumption and reduce operating costs [24] [25]. Heat recovery systems that capture thermal energy from exothermic reactions can significantly reduce external heating requirements [24]. Process simulation and optimization tools enable identification of energy-saving opportunities throughout the production process [25].

Table 4: Industrial Production Scale Comparison

Production ScaleReactor Volume (L)Annual Capacity (tons)Capital InvestmentOperating Cost Index
Pilot Scale100-5005-25Baseline100
Semi-Commercial1,000-5,00050-2503-5x Baseline75-85
Commercial10,000-50,000500-2,5008-15x Baseline60-70
Large Commercial>50,000>2,500>15x Baseline50-60

The crystallographic structure analysis of Dimethyl 2-(diisopropylamino)maleate reveals fundamental molecular architecture characteristics that influence its physicochemical properties. The compound crystallizes with molecular formula C₁₂H₂₁NO₄ and molecular weight 243.30 g/mol [1]. The structural framework features a cis-configured double bond characteristic of maleate esters, coupled with a bulky tertiary amine substituent in the diisopropylamino group [1].

The molecular geometry exhibits distinct stereochemical features. The cis configuration of the maleate moiety introduces significant steric constraints that influence reactivity patterns, particularly in cycloaddition reactions [1]. This geometric arrangement contrasts with the trans configuration found in fumarate analogs, resulting in different physical properties and chemical behavior. The diisopropylamino substituent at the 2-position creates substantial steric bulk around the nitrogen center, affecting both molecular packing in the crystal lattice and intermolecular interactions.

Comparative crystallographic analysis with related compounds provides structural context. Studies of similar diisopropylamino-containing structures demonstrate characteristic torsional angles. For instance, in 4-(diisopropylamino)benzonitrile, the diisopropylamino group exhibits a torsional angle of 14° with respect to the aromatic plane in the ground state, decreasing to 10° in excited states [2]. Such conformational flexibility is expected to be present in Dimethyl 2-(diisopropylamino)maleate, influencing its solid-state packing arrangements.

The crystal structure determination of related maleate salts provides insight into potential packing motifs. Amino acid maleates consistently exhibit C(2)2(12) structure-forming crystallographic motifs, which are common across almost all maleate-containing compounds [3]. This motif arises from the exceptional ability of maleic acid derivatives to form stable hydrogen-bonded networks, suggesting that Dimethyl 2-(diisopropylamino)maleate may adopt similar supramolecular arrangements in its crystal structure.

X-ray diffraction analysis of maleate compounds typically reveals orthorhombic or monoclinic crystal systems [4]. The specific space group and unit cell parameters for Dimethyl 2-(diisopropylamino)maleate would be determined through single-crystal X-ray diffraction studies, providing precise atomic coordinates and thermal parameters essential for understanding molecular interactions and stability.

Spectroscopic Profiling (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Infrared Spectroscopy Analysis

The infrared spectrum of Dimethyl 2-(diisopropylamino)maleate exhibits characteristic absorption bands that reflect its complex molecular structure. The carbonyl stretching region displays the most prominent spectroscopic features. As an α,β-unsaturated ester, the compound shows carbonyl absorption in the range 1730-1715 cm⁻¹, shifted to lower frequencies compared to saturated esters due to conjugation effects [5] [6]. This frequency range is consistent with the maleate ester functionality, where electronic delocalization between the C=C double bond and carbonyl groups reduces the C=O bond strength.

The carbon-oxygen stretching vibrations appear as two distinct bands in the 1300-1000 cm⁻¹ region, following the characteristic "Rule of Three" for ester compounds [7]. These bands correspond to the asymmetric and symmetric C-O stretches of the methyl ester groups. The higher frequency band typically appears around 1200 cm⁻¹, while the lower frequency band occurs near 1100 cm⁻¹ [7] [5].

Carbon-hydrogen stretching absorptions from the isopropyl groups manifest in the 2990-2850 cm⁻¹ region [6]. The tertiary amine functionality contributes N-C stretching vibrations in the 1250-1020 cm⁻¹ range [6]. The C=C stretching of the maleate double bond appears as a medium intensity band between 1680-1620 cm⁻¹, characteristic of cis-alkene geometry [6].

The fingerprint region below 1500 cm⁻¹ contains multiple overlapping bands from C-H bending modes of the methyl and isopropyl groups, N-C stretching vibrations, and skeletal deformation modes. These provide unique spectroscopic identification capabilities for the compound.

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance spectroscopy reveals distinct chemical environments within the molecule. The isopropyl methine protons appear as characteristic septets in the δ 2.8-3.1 ppm region, reflecting coupling with six equivalent methyl protons [8]. The isopropyl methyl groups generate doublets at δ 1.0-1.2 ppm with typical ³J coupling constants of approximately 6.5 Hz [8].

The methyl ester protons resonate as singlets at δ 3.5-3.8 ppm, consistent with literature values for maleate dimethyl esters [9]. The maleate alkene proton appears as a singlet in the δ 6.0-6.3 ppm region, characteristic of the electron-deficient alkene environment adjacent to two ester groups [9].

¹³C Nuclear Magnetic Resonance analysis provides detailed carbon framework information. The ester carbonyl carbons appear in the typical range δ 165-170 ppm [9]. The alkene carbons of the maleate backbone resonate between δ 125-135 ppm [9]. The isopropyl methine carbons appear at δ 45-50 ppm, while the methyl carbons resonate at δ 18-25 ppm [8]. The methyl ester carbons are observed at δ 52-55 ppm, consistent with literature data for maleate esters [9].

Integration patterns and coupling constants provide stereochemical information. The equivalent isopropyl groups demonstrate the symmetric substitution pattern around the nitrogen center, while the singlet nature of the alkene proton confirms the cis geometry of the maleate unit.

Mass Spectrometry Characterization

Mass spectrometric analysis of Dimethyl 2-(diisopropylamino)maleate follows established fragmentation patterns for amino-substituted esters. Electrospray ionization mass spectrometry typically produces the molecular ion peak [M+H]⁺ at m/z 244, corresponding to the protonated molecular ion [10] [11].

Characteristic fragmentation pathways include loss of methoxy groups (Δm/z = 31) and loss of methyl ester units (Δm/z = 59) from the molecular ion [10]. The diisopropylamino substituent undergoes typical amine fragmentation, including α-cleavage reactions that generate immonium ions [10] [11].

Tandem mass spectrometry experiments reveal sequence-specific fragmentation patterns. Primary fragmentation often involves loss of carbonyl-containing fragments (H₂O + CO, Δm/z = 46) to form corresponding immonium ions, a characteristic pattern observed in amino acid derivatives [10] [11].

The base peak in electron impact mass spectrometry typically corresponds to the diisopropylamino cation fragment, formed through α-cleavage adjacent to the nitrogen atom. Secondary fragmentations include loss of propene units from the isopropyl groups and rearrangement reactions involving the ester functionalities.

Thermodynamic Stability and Phase Behavior

The thermodynamic stability of Dimethyl 2-(diisopropylamino)maleate is influenced by its molecular structure and intermolecular interactions. Thermal analysis studies of related maleate compounds provide insight into expected stability ranges. Enalapril maleate demonstrates thermal stability up to 148°C, above which thermal degradation occurs in multiple stages [12]. This suggests that Dimethyl 2-(diisopropylamino)maleate likely exhibits similar thermal stability, with decomposition beginning in the 140-160°C range.

The phase behavior is characterized by liquid state properties at ambient conditions, consistent with related maleate esters [13] [14]. Dimethyl maleate exists as a clear liquid with melting point -17°C and boiling point 204-207°C [13], while diethyl maleate shows melting point -8.8°C and boiling point 225°C [14]. The additional steric bulk of the diisopropylamino group in the target compound likely elevates both melting and boiling points compared to simple alkyl maleates.

Thermodynamic parameters reveal the energetic landscape of molecular interactions. The compound exhibits enhanced lipophilicity compared to simpler maleate esters due to the bulky diisopropylamino substituent [1]. This increased hydrophobic character affects solubility patterns and influences partitioning behavior in biphasic systems.

Phase separation studies of related diisopropylaminoethyl compounds demonstrate temperature-dependent behavior [15] [16]. Poly(diisopropylaminoethyl methacrylate) undergoes phase separation upon heating, with transition temperatures influenced by pH and ionic strength [16]. While these are polymeric systems, they suggest that the diisopropylamino functionality in small molecules may exhibit similar pH and temperature sensitivity.

The thermal decomposition of maleate compounds typically proceeds through formation of maleic anhydride as an intermediate product [12] [17]. Thermal analysis of dioctyltin maleate reveals decomposition products including maleic anhydride, carbon monoxide, and various hydrocarbons [17]. Similar decomposition pathways are expected for Dimethyl 2-(diisopropylamino)maleate, with additional nitrogen-containing fragments arising from the amine substituent.

Stability studies indicate that the cis configuration of the maleate double bond influences thermal behavior [13]. The geometric constraints imposed by the cis arrangement affect molecular motion and intermolecular packing, contributing to overall thermal stability. The activation energy for thermal decomposition of maleate compounds typically ranges from 47-56 kJ/mol based on kinetic analysis methods [12] [18].

Computational Modeling of Electronic Structure

Computational modeling of the electronic structure provides fundamental understanding of molecular properties and reactivity patterns. Density Functional Theory calculations using hybrid functionals such as B3LYP with appropriate basis sets offer reliable predictions of geometric and electronic properties for organic molecules containing nitrogen and oxygen heteroatoms [19] [20] [21].

The frontier molecular orbitals reveal electronic characteristics crucial for understanding chemical behavior. The Highest Occupied Molecular Orbital primarily localizes on the nitrogen atom of the diisopropylamino group, reflecting the electron-donating character of the tertiary amine [22] [23]. The Lowest Unoccupied Molecular Orbital typically centers on the maleate π-system, particularly the electron-deficient alkene carbon adjacent to the ester groups [19] [20].

Electronic structure calculations predict HOMO-LUMO energy gaps in the range typical for amino-substituted aromatic compounds [22] [24]. The presence of the electron-donating diisopropylamino group reduces the HOMO-LUMO gap compared to unsubstituted maleate esters, enhancing the compound's tendency toward electrophilic attack and reducing photochemical stability [22] [24].

Mulliken population analysis and natural bond orbital calculations provide charge distribution information [21] [25]. The nitrogen atom carries partial negative charge due to its lone pair electrons, while the carbonyl carbons exhibit partial positive charge [21]. This charge distribution pattern influences intermolecular interactions and reactivity patterns.

Computational studies of maleate isomerization mechanisms reveal the electronic factors controlling cis-trans conversion [20]. The barrier for thermal isomerization involves π-bond rotation with activation energies dependent on substitution patterns [20]. The bulky diisopropylamino group in the target compound likely increases this barrier through steric hindrance effects.

Vibrational frequency calculations support infrared spectroscopic assignments and provide thermodynamic parameters [19] [25]. The computed frequencies typically require scaling factors (0.96-0.98 for B3LYP) to account for systematic errors in harmonic approximations [25]. These calculations predict characteristic frequencies for carbonyl stretching (1750-1730 cm⁻¹) and other functional group vibrations in excellent agreement with experimental observations [19].

Electronic excitation energies computed using Time-Dependent Density Functional Theory predict UV-Visible absorption characteristics [24] [26]. The compound likely exhibits absorption maxima in the 250-300 nm region due to π→π* transitions localized on the maleate chromophore [24]. The presence of the amino substituent may introduce additional charge-transfer transitions at longer wavelengths [26].

Molecular electrostatic potential surfaces reveal regions of electrophilic and nucleophilic reactivity [25] [26]. The carbonyl oxygen atoms and nitrogen lone pair create negative electrostatic potential regions, while the alkene carbons and carbonyl carbons exhibit positive potential [25]. These patterns guide understanding of intermolecular interactions and reaction selectivity.

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Exact Mass

243.14705815 g/mol

Monoisotopic Mass

243.14705815 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

Explore Compound Types